Bis(cyclohexylsulfonyl)diazomethane

Description

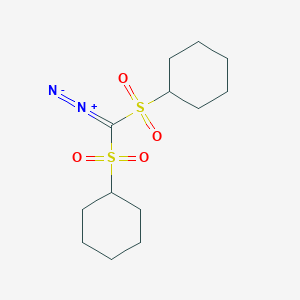

Structure

3D Structure

Properties

IUPAC Name |

[cyclohexylsulfonyl(diazo)methyl]sulfonylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4S2/c14-15-13(20(16,17)11-7-3-1-4-8-11)21(18,19)12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGXSTXZLFQYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C(=[N+]=[N-])S(=O)(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453623 | |

| Record name | BIS(CYCLOHEXYLSULFONYL)DIAZOMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138529-81-4 | |

| Record name | BIS(CYCLOHEXYLSULFONYL)DIAZOMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(cyclohexylsulfonyl)diazomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(cyclohexylsulfonyl)diazomethane

CAS Number: 138529-81-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(cyclohexylsulfonyl)diazomethane, a versatile diazo compound with significant applications in organic synthesis and advanced material science. This document details its chemical and physical properties, synthesis, key applications, and safety protocols, presenting quantitative data in structured tables and methodologies in detailed experimental protocols.

Chemical and Physical Properties

This compound is a pale yellow solid at room temperature.[1] Its stability is attributed to the two electron-withdrawing cyclohexylsulfonyl groups, which delocalize the negative charge on the diazo carbon.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₂N₂O₄S₂ | [2] |

| Molecular Weight | 334.45 g/mol | [3] |

| Appearance | White to pale-yellow crystals or crystalline powder | [1] |

| Melting Point | 130.1–130.6 °C | [1] |

| Solubility | Freely soluble in acetone and ethyl acetate; practically insoluble in water, ethanol, and hexane. | [1] |

| UV Absorption Maxima | 216 nm and 248 nm | [1] |

Table 2: Spectroscopic Data of this compound

| Technique | Key Signals | Reference |

| ¹H NMR | δ 1.13–2.27 ppm (20H, m, cyclohexyl CH₂), 3.38–3.54 ppm (2H, m, CH₂) | [1] |

| IR | 2120 cm⁻¹ (C=N₂ stretch), 1325 cm⁻¹ (S=O asymmetric stretch) | [1] |

Synthesis

The synthesis of this compound is a two-step process that begins with the preparation of the precursor, Bis(cyclohexylsulfonyl)methane, followed by a diazotization reaction.[1]

Experimental Protocol: Synthesis of Bis(cyclohexylsulfonyl)methane

This procedure involves the reaction of cyclohexylthiol with dichloromethane followed by oxidation.

Materials:

-

Cyclohexylthiol

-

Dichloromethane

-

Potassium hydroxide

-

Ethanol

-

Hydrogen peroxide (30%)

-

Formic acid

-

Sodium sulfite

Procedure:

-

Thioacetal Formation: Dissolve potassium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Add cyclohexylthiol dropwise to the solution while stirring. After the addition is complete, add dichloromethane dropwise. Heat the mixture to reflux for 4-6 hours. After cooling to room temperature, pour the reaction mixture into ice water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude bis(cyclohexylthio)methane.

-

Oxidation: Dissolve the crude bis(cyclohexylthio)methane in formic acid in a round-bottom flask equipped with a dropping funnel and a thermometer. Cool the mixture in an ice bath. Add 30% hydrogen peroxide dropwise, maintaining the temperature below 40°C. After the addition, allow the mixture to stir at room temperature for 12-16 hours. Quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite. Collect the precipitated white solid by filtration, wash with water, and dry to yield Bis(cyclohexylsulfonyl)methane.

Experimental Protocol: Synthesis of this compound

This protocol describes the diazo transfer reaction to form the final product.

Materials:

-

Bis(cyclohexylsulfonyl)methane

-

p-Toluenesulfonyl azide

-

Acetonitrile

-

Triethylamine

Procedure:

-

Dissolve Bis(cyclohexylsulfonyl)methane in acetonitrile in a round-bottom flask.

-

Add triethylamine to the solution and stir for 10 minutes.

-

Add p-toluenesulfonyl azide to the mixture and stir at room temperature for 24 hours.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pale yellow solid.

Caption: Synthesis of this compound.

Applications

Photoacid Generator in Photolithography

The primary application of this compound is as a photoacid generator (PAG) in photolithography, a critical process in the manufacturing of microelectronics.[1] Upon exposure to deep UV radiation (e.g., 248 nm from a KrF excimer laser), it undergoes photochemical decomposition to generate a strong acid.[1]

This generated acid then catalyzes a chemical transformation in the surrounding polymer matrix of the photoresist, such as the deprotection of a protecting group, which alters the solubility of the exposed regions of the photoresist.[1] This change in solubility allows for the selective removal of either the exposed or unexposed areas, creating a patterned resist layer.

Caption: Mechanism of a Photoacid Generator.

Reagent in Organic Synthesis

While less common than its use as a PAG, the reactivity of the diazo group in this compound makes it a potential reagent in various organic transformations.

The carbene generated from the decomposition of this compound can react with alkenes to form cyclopropanes.[1] The two electron-withdrawing sulfonyl groups on the carbene can influence the stereoselectivity and reactivity of this transformation.

Hypothetical Experimental Protocol: Cyclopropanation of Styrene

Materials:

-

This compound

-

Styrene

-

Rhodium(II) octanoate dimer (catalyst)

-

Dichloromethane

Procedure:

-

To a solution of styrene and a catalytic amount of rhodium(II) octanoate dimer in dichloromethane at room temperature, add a solution of this compound in dichloromethane dropwise over 1 hour.

-

Stir the reaction mixture at room temperature for an additional 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the corresponding cyclopropane derivative.

The Arndt-Eistert synthesis is a method for the one-carbon homologation of carboxylic acids.[4][5] While traditionally employing diazomethane, other diazo compounds can potentially be used. In this reaction, a carboxylic acid is first converted to its acid chloride, which then reacts with a diazo compound to form a diazoketone. Subsequent rearrangement, typically catalyzed by a metal such as silver, yields a ketene which can be trapped by a nucleophile to give the homologous acid, ester, or amide.

Caption: Arndt-Eistert Homologation Workflow.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[6][7] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[6] Avoid inhalation of dust and contact with skin and eyes.[6] Due to the potential for explosive decomposition of diazo compounds, particularly with heat, shock, or light, it is recommended to store it in a cool, dark place.[8]

Disposal: Unused material and waste should be treated as hazardous.[7] Quench excess diazo compounds by slowly adding a weak acid like acetic acid until the yellow color disappears and gas evolution ceases.[9] Dispose of the resulting mixture in accordance with local regulations.[7]

Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by qualified professionals in a suitable laboratory setting. Appropriate safety precautions should always be taken.

References

- 1. This compound | 138529-81-4 | Benchchem [benchchem.com]

- 2. This compound | C13H22N2O4S2 | CID 11056751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 138529-81-4 [m.chemicalbook.com]

- 4. Arndt-Eistert Synthesis [organic-chemistry.org]

- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 6. angenechemical.com [angenechemical.com]

- 7. echemi.com [echemi.com]

- 8. 138529-81-4・this compound・325-21241・323-21242[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 9. - Division of Research Safety | Illinois [drs.illinois.edu]

An In-depth Technical Guide to Bis(cyclohexylsulfonyl)diazomethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(cyclohexylsulfonyl)diazomethane, with the molecular formula C13H22N2O4S2, is a diazo compound that has garnered significant interest in materials science and organic synthesis.[1] Its unique chemical structure, featuring a central diazomethyl carbon flanked by two strongly electron-withdrawing cyclohexylsulfonyl groups, imparts notable stability and reactivity.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, with a focus on its role as a photoacid generator (PAG). Furthermore, it explores the broader context of diazo compounds in chemical biology and drug development, offering insights for professionals in these fields.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy reference and comparison.

| Property | Value |

| Molecular Formula | C13H22N2O4S2 |

| Molecular Weight | 334.45 g/mol |

| CAS Number | 138529-81-4 |

| Appearance | White to pale-yellow crystals or crystalline powder |

| Melting Point | 130.1–130.6 °C |

| Solubility | Freely soluble in acetone and ethyl acetate; practically insoluble in water, ethanol, and hexane |

| UV Absorption Maxima | 216 nm and 248 nm |

| ¹H NMR | δ 1.13–2.27 ppm (20H, m, cyclohexyl CH₂), 3.38–3.54 ppm (2H, m, CH₂) |

| IR | 2120 cm⁻¹ (C=N₂ stretch), 1325 cm⁻¹ (S=O asymmetric stretch) |

Experimental Protocols

The synthesis of this compound is a two-step process that involves the preparation of a key intermediate, followed by a diazotization reaction.[1]

Step 1: Synthesis of Bis(cyclohexylsulfonyl)methane Intermediate

The synthesis begins with a nucleophilic substitution reaction between cyclohexylthiol and methylene chloride, followed by a catalytic oxidation to yield bis(cyclohexylsulfonyl)methane.[1]

Methodology:

-

Nucleophilic Substitution: Cyclohexylthiol is reacted with methylene chloride. This reaction forms the carbon-sulfur bonds of the precursor molecule.

-

Catalytic Oxidation: The resulting thioether is then oxidized to the corresponding sulfone, bis(cyclohexylsulfonyl)methane.

-

Purification: The intermediate product, bis(cyclohexylsulfonyl)methane, can be purified by recrystallization from ethanol.[1]

Step 2: Diazotization of Bis(cyclohexylsulfonyl)methane

The purified intermediate undergoes a diazo transfer reaction to yield the final product, this compound.[1]

Methodology:

-

Deprotonation: Bis(cyclohexylsulfonyl)methane is treated with a base, such as sodium hydroxide (NaOH), in a mixed solvent system like an ethanol-water mixture. The two electron-withdrawing sulfonyl groups increase the acidity of the methylene protons, facilitating the formation of a carbanion.[1]

-

Diazo Transfer: A diazotizing agent is then introduced to the carbanion.

-

Temperature Control: The reaction temperature is carefully maintained between 0°C and 20°C to prevent the decomposition of the thermally sensitive diazo product.[1]

-

Isolation and Purification: The resulting this compound, often a pale yellow solid, precipitates from the reaction mixture and is collected by filtration.[1] The solid can be washed with a suitable solvent, such as ethanol, to remove impurities and further purified by recrystallization from a solvent like acetonitrile.[1]

Applications and Mechanism of Action

The primary application of this compound is as a photoacid generator (PAG) in photolithography, a critical process in the fabrication of microelectronics.[1]

Upon exposure to ultraviolet (UV) light, it undergoes photochemical decomposition, generating a strong acid. This generated acid then catalyzes a chemical change in the surrounding polymer matrix (photoresist), altering its solubility and enabling the creation of intricate patterns.[1]

The photochemical decomposition pathway is a key aspect of its functionality.

Caption: Photochemical Decomposition Workflow of this compound.

Broader Context for Drug Development Professionals

While this compound itself is not a therapeutic agent, the diazo functional group is of significant interest in chemical biology and drug development. Diazo compounds are versatile reagents for bioconjugation, protein labeling, and the synthesis of complex bioactive molecules.[2]

The reactivity of the diazo group can be harnessed to form covalent bonds with biological macromolecules, offering a tool for probing biological systems and developing novel therapeutics.[2] Stabilized diazo compounds, in particular, are gaining traction for their compatibility with biological systems.[2] The general relevance of diazo compounds in a biological context is illustrated below.

Caption: Logical Relationships of Diazo Compounds in Drug Development.

Conclusion

This compound is a well-characterized compound with a primary, high-impact application in the semiconductor industry. Its synthesis and photochemical properties are well-understood, making it a reliable component in advanced manufacturing processes. For researchers in drug development and chemical biology, while this specific molecule may not have direct therapeutic applications, the underlying chemistry of the diazo group it possesses is highly relevant. The continued exploration of stabilized diazo compounds is likely to yield novel tools and strategies for understanding and manipulating biological systems, ultimately contributing to the development of new medicines.

References

An In-depth Technical Guide to the Synthesis of Bis(cyclohexylsulfonyl)diazomethane from Cyclohexylthiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route for preparing bis(cyclohexylsulfonyl)diazomethane, a valuable reagent in organic synthesis, starting from cyclohexylthiol. The document details the experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Overview

The synthesis of this compound from cyclohexylthiol is a multi-step process that can be broadly divided into three key transformations:

-

Thioacetal Formation: The initial step involves the reaction of cyclohexylthiol with a suitable methylene source, such as methylene chloride, in the presence of a base to form bis(cyclohexylthio)methane.

-

Oxidation: The resulting bis(cyclohexylthio)methane is then oxidized to the corresponding bis(cyclohexylsulfonyl)methane. This is a critical step that installs the sulfonyl groups.

-

Diazotization: Finally, the bis(cyclohexylsulfonyl)methane is subjected to a diazotization reaction to yield the target compound, this compound.[1]

The overall synthetic workflow is depicted in the diagram below.

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

The following protocols are based on established synthetic procedures.[2]

Synthesis of Bis(cyclohexylsulfonyl)methane

This intermediate is prepared in a two-step sequence starting from cyclohexylthiol.

Step 2.1.1: Synthesis of Bis(cyclohexylthio)methane

-

Materials:

-

Cyclohexylthiol

-

Methylene chloride

-

Potassium hydroxide

-

Ethanol

-

-

Procedure:

-

In a reaction vessel, dissolve potassium hydroxide in ethanol to prepare a basic medium.

-

Add cyclohexylthiol to the solution. The base will deprotonate the thiol to form the more nucleophilic cyclohexylthiolate anion.[1]

-

Slowly add methylene chloride to the reaction mixture. The cyclohexylthiolate anion will act as a nucleophile, attacking the electrophilic carbon of methylene chloride in a sequential double substitution to displace both chloride ions.[1]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the bis(cyclohexylthio)methane intermediate.

-

Step 2.1.2: Oxidation to Bis(cyclohexylsulfonyl)methane

-

Materials:

-

Bis(cyclohexylthio)methane

-

30% Hydrogen peroxide

-

Ethanol

-

-

Procedure:

-

Dissolve the bis(cyclohexylthio)methane obtained from the previous step in ethanol.

-

Carefully add 30% hydrogen peroxide dropwise to the solution, maintaining the temperature between 45-50 °C.[2]

-

Stir the reaction mixture at this temperature for approximately 4 hours.[2]

-

After the reaction period, add water to the mixture and allow it to stand overnight at room temperature.[2]

-

The precipitated product, bis(cyclohexylsulfonyl)methane, is collected by filtration, washed with water, and dried.[2]

-

The crude product can be purified by recrystallization from ethanol to yield white needles.[2]

-

Synthesis of this compound

-

Materials:

-

Bis(cyclohexylsulfonyl)methane

-

p-Toluenesulfonyl azide

-

Sodium hydroxide

-

Ethanol

-

Water

-

Acetonitrile (for recrystallization)

-

-

Procedure:

-

Prepare a solution of sodium hydroxide in a 60% ethanol aqueous solution.[2]

-

Add bis(cyclohexylsulfonyl)methane to the basic solution.

-

Cool the mixture to 5-10 °C and add an ethanol solution of p-toluenesulfonyl azide dropwise.[2]

-

Allow the reaction to proceed at room temperature for 7 hours, followed by standing overnight.[2]

-

The resulting precipitate is filtered, washed with ethanol, and dried.[2]

-

The crude this compound can be purified by recrystallization from acetonitrile to give pale yellow prisms.[2]

-

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Bis(cyclohexylsulfonyl)methane | C₁₃H₂₄O₄S₂ | 308.46 | 137-139[2] | White needles[2] |

| This compound | C₁₃H₂₂N₂O₄S₂ | 334.45[3] | 130-131[2] | Pale yellow prisms[2] |

Spectroscopic Data

Characterization data for the synthesized compounds is provided below.

Bis(cyclohexylsulfonyl)methane: [2]

-

¹H NMR (CDCl₃) δ ppm: 1.13-2.24 (20H, m, cyclohexylic CH₂ x10), 3.52-3.66 (2H, m, cyclohexylic CH x2), 4.39 (2H, s, CH₂)

-

IR (KBr-disk) ν cm⁻¹: 1320, 1305

This compound: [2]

-

IR (KBr-disk) ν cm⁻¹: 2130 (CN₂), 1340, 1320

Safety Considerations

-

Diazomethane and its precursors are potentially explosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

-

p-Toluenesulfonyl azide is also potentially explosive and should be handled with care.

-

Hydrogen peroxide is a strong oxidizing agent. Contact with organic materials should be avoided.

This guide is intended for use by trained professionals in a laboratory setting. Always consult the relevant safety data sheets (SDS) before handling any chemicals.

References

An In-depth Technical Guide to the Thermal Decomposition of Bis(cyclohexylsulfonyl)diazomethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and thermal decomposition of bis(cyclohexylsulfonyl)diazomethane. It is intended for an audience with a strong background in chemistry, particularly organic synthesis and materials science. This document collates available information on the compound's reactivity, offering insights into its stability and the reactive intermediates it generates.

Introduction

This compound, with the molecular formula C13H22N2O4S2, is a member of the bis(sulfonyl)diazomethane family.[1] These compounds are characterized by a central diazomethane moiety flanked by two strongly electron-withdrawing sulfonyl groups. This structural feature imparts significant stability to the molecule while also defining its reactivity, particularly its decomposition pathways upon thermal or photochemical stimulation. The primary interest in this and related compounds lies in their ability to generate carbenes, which are highly reactive intermediates valuable in various synthetic transformations.[1] While its most prominent application is as a photoacid generator (PAG) in photolithography for the electronics industry, the thermal decomposition pathway is of significant academic and practical interest for understanding its stability and potential applications in organic synthesis.[1]

Synthesis of this compound

The synthesis of this compound is typically a multi-step process that begins with the formation of a precursor, bis(cyclohexylsulfonyl)methane. This precursor is then converted to the final diazo compound.

Synthesis of Bis(cyclohexylsulfonyl)methane

The preparation of the bis(cyclohexylsulfonyl)methane intermediate involves a two-step process: a nucleophilic substitution followed by an oxidation reaction.[1]

-

Nucleophilic Substitution: The synthesis starts with the reaction of cyclohexylthiol with a methylene source, such as methylene chloride. This reaction proceeds via a nucleophilic substitution mechanism to yield bis(cyclohexylthio)methane.

-

Oxidation: The resulting bis(cyclohexylthio)methane is then oxidized to bis(cyclohexylsulfonyl)methane. A common and efficient method for this transformation is the use of a catalytic system of sodium tungstate (Na₂WO₄) and hydrogen peroxide (H₂O₂).[1] This oxidation is a critical step, as the resulting sulfonyl groups are essential for the stability and reactivity of the final diazo compound.

Diazotization of Bis(cyclohexylsulfonyl)methane

The final step is the conversion of bis(cyclohexylsulfonyl)methane to this compound. This is achieved through a diazo transfer reaction.[1] The methylene protons of the precursor are acidic due to the adjacent electron-withdrawing sulfonyl groups, allowing for deprotonation by a base to form a carbanion. This carbanion then reacts with a diazo transfer agent, such as a sulfonyl azide, to yield the final product.

Experimental Protocols

Synthesis of Bis(cyclohexylsulfonyl)methane

| Step | Reagent/Solvent | Parameter | Value/Range | Notes |

| 1 | Cyclohexylthiol, Methylene chloride, Base | Temperature | Ambient | Formation of bis(cyclohexylthio)methane. |

| 2 | Bis(cyclohexylthio)methane, Sodium tungstate, Hydrogen peroxide | Temperature | 45-50°C | Catalytic oxidation to the sulfone.[1] |

| 3 | Ethanol | Purification | Recrystallization | To purify the solid bis(cyclohexylsulfonyl)methane.[1] |

Synthesis of this compound

| Step | Reagent/Solvent | Parameter | Value/Range | Notes |

| 1 | Bis(cyclohexylsulfonyl)methane, Sulfonyl azide | Solvent | Ethanol/Water | Diazo transfer reaction. |

| 2 | Sodium hydroxide | Reagent | Base | To facilitate the formation of the carbanion.[1] |

| 3 | - | Temperature | 0-20°C | To prevent decomposition of the diazo product.[1] |

| 4 | Acetonitrile | Purification | Recrystallization | To purify the final product.[1] |

Thermal Decomposition

The thermal decomposition of this compound is a key aspect of its chemistry. The process is initiated by the application of heat, which leads to the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process. This results in the formation of a highly reactive bis(cyclohexylsulfonyl)carbene intermediate.[1]

The Carbene Intermediate

Carbenes are neutral species with a divalent carbon atom and are highly electrophilic. The reactivity of the bis(cyclohexylsulfonyl)carbene is governed by the presence of the two bulky and electron-withdrawing cyclohexylsulfonyl groups. These groups influence the stability and subsequent reaction pathways of the carbene.

Potential Reaction Pathways

The carbene intermediate can undergo several types of reactions, including:

-

Intramolecular C-H Insertion: The carbene can insert into a carbon-hydrogen bond within the same molecule. For this compound, this would likely involve the cyclohexyl rings.

-

Wolff-type Rearrangement: While less common for bis(sulfonyl) carbenes compared to α-diazoketones, a Wolff-type rearrangement is a potential pathway. This would involve the migration of one of the sulfonyl groups to the carbene carbon, forming a sulfene intermediate. Small yields of products from this type of rearrangement have been observed in the thermal decomposition of similar aromatic bis(sulfonyl)diazomethanes.[1][2]

-

Intermolecular Reactions: In the presence of other reagents, the carbene can participate in intermolecular reactions such as cyclopropanation with alkenes.[1]

While specific quantitative data for the thermal decomposition of this compound is not publicly available, studies on analogous aromatic compounds, such as bismesitylsulphonyldiazomethane, have shown that carbenic insertion into an ortho-methyl group of the aromatic ring is a major product pathway.[2]

Visualizing the Processes

To better understand the synthesis and decomposition of this compound, as well as its primary application, the following diagrams illustrate the key workflows and pathways.

Caption: Workflow for the synthesis of this compound.

References

Generation of Bis(cyclohexylsulfonyl)carbene from Bis(cyclohexylsulfonyl)diazomethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(cyclohexylsulfonyl)carbene is a highly reactive intermediate of significant interest in synthetic chemistry and materials science. Generated from the decomposition of bis(cyclohexylsulfonyl)diazomethane, this carbene offers potential pathways for various chemical transformations, including cycloadditions and insertion reactions. Its precursor, this compound, is notably utilized as a photoacid generator (PAG) in the field of photolithography for the manufacturing of semiconductor devices. This technical guide provides a comprehensive overview of the generation of bis(cyclohexylsulfonyl)carbene, detailing the synthesis of its precursor, methods of carbene formation, and its subsequent potential reactions. While specific quantitative data and detailed experimental protocols for the reactions of the carbene are not extensively available in the public domain, this document synthesizes the existing knowledge and provides generalized experimental approaches based on related compounds.

Introduction

Carbenes are neutral, divalent carbon species with six valence electrons, rendering them highly electrophilic and reactive. Bis(cyclohexylsulfonyl)carbene, characterized by two electron-withdrawing cyclohexylsulfonyl groups, is an electrophilic carbene that can be generated from this compound. The decomposition of the diazo compound, typically induced by thermal or photochemical means, results in the extrusion of nitrogen gas and the formation of the transient carbene. This guide will explore the synthesis of the diazo precursor and the methodologies for the generation and potential synthetic applications of bis(cyclohexylsulfonyl)carbene.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of bis(cyclohexylsulfonyl)methane.

Synthesis of Bis(cyclohexylsulfonyl)methane

The formation of bis(cyclohexylsulfonyl)methane involves a two-step procedure: a nucleophilic substitution followed by an oxidation reaction.

Experimental Protocol (Generalized):

-

Nucleophilic Substitution: Cyclohexylthiol is reacted with methylene chloride in the presence of a base to form bis(cyclohexylthio)methane.

-

Oxidation: The resulting bis(cyclohexylthio)methane is then oxidized to bis(cyclohexylsulfonyl)methane. A common method employs a catalytic amount of sodium tungstate with hydrogen peroxide as the oxidant. The reaction is typically conducted at a moderately elevated temperature (e.g., 45–50 °C).

Diazotization of Bis(cyclohexylsulfonyl)methane

The final step is the introduction of the diazo group via a diazotization reaction.

Experimental Protocol (Generalized):

-

Bis(cyclohexylsulfonyl)methane is dissolved in a suitable solvent system, such as an ethanol-water mixture.

-

A base, typically sodium hydroxide, is added to deprotonate the acidic methylene protons, forming a carbanion.

-

A diazo transfer reagent, such as tosyl azide, is then introduced to the reaction mixture.

-

The temperature is carefully controlled, often maintained between 0°C and 20°C, to prevent the decomposition of the thermally sensitive diazo product.

-

The resulting this compound, often a pale yellow solid, can be purified by recrystallization from a solvent like acetonitrile.

Table 1: Spectroscopic Data for this compound

| Technique | Key Signals |

| ¹H NMR | δ 1.13–2.27 ppm (20H, m, cyclohexyl CH₂), 3.38–3.54 ppm (2H, m, CH) |

| IR | 2120 cm⁻¹ (C=N₂ stretch), 1325 cm⁻¹ (S=O asymmetric stretch) |

Note: This data is based on available information for the precursor and may vary slightly based on experimental conditions.

Generation of Bis(cyclohexylsulfonyl)carbene

The generation of bis(cyclohexylsulfonyl)carbene from this compound is primarily achieved through two methods: photochemical decomposition and thermal decomposition.

An In-depth Technical Guide to the Electronic Properties of Bis(cyclohexylsulfonyl)diazomethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular and Electronic Structure

Bis(cyclohexylsulfonyl)diazomethane, with the chemical formula C₁₃H₂₂N₂O₄S₂, possesses a unique electronic structure dominated by the interplay between the diazo group and the two cyclohexylsulfonyl substituents. The sulfonyl groups are powerful electron-withdrawing groups due to the high electronegativity of the oxygen and sulfur atoms. This strong inductive effect significantly influences the stability and reactivity of the diazomethane moiety.[1] The electron density is drawn away from the central carbon atom of the diazo group, which stabilizes the molecule.

Upon exposure to ultraviolet (UV) radiation, this compound undergoes photochemical decomposition. This process involves the extrusion of nitrogen gas (N₂) to form a highly reactive bis(cyclohexylsulfonyl)carbene intermediate.[1] This carbene is a neutral species with a divalent carbon atom possessing six valence electrons, rendering it highly electrophilic and reactive.[1] The generation of this carbene is a critical step in its application as a photoacid generator, where it subsequently reacts to produce a strong acid.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₂N₂O₄S₂ | [2] |

| Molecular Weight | 334.45 g/mol | [2][3][4] |

| Appearance | White to pale yellow crystalline powder | [1] |

| CAS Number | 138529-81-4 | [1][2] |

| Melting Point | 130-131 °C | [3][4] |

Spectroscopic Data

The spectroscopic data for this compound provides insight into its molecular structure and electronic transitions.

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ 1.13-2.25 (20H, m, cyclohexylic CH₂), 3.36-3.52 (2H, m, cyclohexylic CH) | [3][4] |

| Infrared (KBr-disk) | 2130 cm⁻¹ (C=N₂ stretch), 1340 cm⁻¹, 1320 cm⁻¹ (S=O asymmetric stretch) | [3][4] |

| UV-Vis (in acetonitrile) | Good transmittance between 240 and 300 nm | [3] |

Note: While UV-Vis absorption maxima at 216 nm and 248 nm have been mentioned in some sources, a patent displays a spectrum showing good transmittance in the 240-300 nm range, which is critical for its application in KrF excimer laser (248 nm) lithography.[3]

Synthesis and Experimental Protocols

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, bis(cyclohexylsulfonyl)methane, followed by a diazo transfer reaction to introduce the diazomethane functionality.[1]

Synthesis of Bis(cyclohexylsulfonyl)methane

A detailed experimental protocol for the synthesis of the intermediate, bis(cyclohexylsulfonyl)methane, is provided in U.S. Patent 5,216,135.[3]

Experimental Protocol:

-

A mixture of cyclohexylthiol (20.2 g, 0.17 mol), methylene chloride (15.0 g, 0.18 mol), potassium hydroxide (20.0 g), and ethanol (100 ml) is heated under reflux for 5 hours.

-

After cooling, the reaction mixture is poured into water.

-

The resulting oily product is extracted with diethyl ether.

-

The ether layer is washed with water and dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation under reduced pressure to yield crude bis(cyclohexylthio)methane.

-

To a mixture of the crude bis(cyclohexylthio)methane and sodium tungstate (1.0 g) in ethanol (100 ml), a 31% hydrogen peroxide solution (80 ml) is added dropwise at 45°-50° C.

-

The mixture is stirred at the same temperature for 5 hours.

-

After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration.

-

The solid is washed with water and dried.

-

Recrystallization from ethanol yields 15.5 g of bis(cyclohexylsulfonyl)methane as white needles.

Melting Point of Intermediate: 137°-139° C.[4]

Synthesis of this compound

The final product is synthesized via a diazo transfer reaction from the bis(cyclohexylsulfonyl)methane intermediate.[4]

Experimental Protocol:

-

To a solution of sodium hydroxide (1.7 g) in a 60% ethanol aqueous solution (70 ml), bis(cyclohexylsulfonyl)methane (12.1 g, 0.04 mole) is added.

-

An ethanol solution of p-toluenesulfonyl azide (8.2 g, 0.04 mole) is then added dropwise at 5°-10° C.

-

The reaction is continued at room temperature for 7 hours.

-

After standing at room temperature overnight, the precipitate is filtered, washed with ethanol, and dried.

-

The resultant solid is recrystallized from acetonitrile to give 8.0 g of this compound as pale yellow prisms.

Melting Point of Final Product: 130°-131° C.[3][4]

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Photochemical Decomposition Pathway

Caption: Photochemical decomposition pathway leading to acid generation.

Computational Data and Further Research

Despite a thorough review of publicly available literature, no specific experimental data from X-ray crystallography for this compound could be located. Consequently, precise, experimentally determined bond lengths, bond angles, and dihedral angles are not included in this guide.

Similarly, specific computational studies detailing the electronic properties, such as HOMO-LUMO energies and dipole moment, for this particular molecule are not available. However, computational studies on related sulfonyl-containing compounds and other photoacid generators are common.[5][6] These studies generally employ Density Functional Theory (DFT) to model molecular geometries and predict electronic properties.

For this compound, it is anticipated that the strongly electron-withdrawing sulfonyl groups would significantly lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter in determining the photochemical reactivity of the molecule. A detailed computational analysis would be invaluable for a deeper understanding of its electronic transitions and reactivity, and for the rational design of novel photoacid generators with tailored properties.

Conclusion

This compound is a key component in advanced photolithography due to its favorable electronic properties. The electron-withdrawing nature of the cyclohexylsulfonyl groups provides the necessary stability for practical application while enabling efficient photochemical decomposition to a reactive carbene and subsequent acid generation. While this guide provides the most comprehensive collection of publicly available data, including detailed synthesis protocols and spectroscopic information, a full quantitative understanding of its electronic structure awaits dedicated experimental and computational studies. Such research would be highly beneficial for the further development of materials for microelectronics and other applications reliant on photo-initiated chemical processes.

References

- 1. This compound | 138529-81-4 | Benchchem [benchchem.com]

- 2. This compound CAS#: 138529-81-4 [m.chemicalbook.com]

- 3. US5216135A - Diazodisulfones - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. A comprehensive study on three typical photoacid generators using photoelectron spectroscopy and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Bis(cyclohexylsulfonyl)diazomethane as a Photoacid Generator (PAG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(cyclohexylsulfonyl)diazomethane is a non-ionic photoacid generator (PAG) that belongs to the diazodisulfone class of compounds. Upon exposure to ultraviolet (UV) radiation, it undergoes irreversible decomposition to generate a strong acid. This property makes it a critical component in chemically amplified photoresists used in microlithography for the manufacturing of semiconductor devices.[1] Beyond microelectronics, the light-sensitive nature of this compound presents potential opportunities in other fields, including the development of novel biomaterials and drug delivery systems where spatiotemporal control of acidity is desired.

These application notes provide an overview of the properties, applications, and relevant protocols for the use of this compound.

Physicochemical Properties and Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| CAS Number | 138529-81-4 | [4] |

| Molecular Formula | C13H22N2O4S2 | [3] |

| Molecular Weight | 334.45 g/mol | [3] |

| Appearance | Pale yellow prisms/crystalline powder | [2] |

| Melting Point | 130-131 °C | [2] |

| Solubility | Practically insoluble in water and ethanol. Freely soluble in acetone and ethyl acetate. | |

| Storage Conditions | Keep at 2-10 °C in a well-closed container, protected from light. | [4][5] |

Table 2: Spectroscopic Data of this compound

| Spectrum | Key Peaks/Features | Reference |

| ¹H NMR (CDCl₃) | δ 1.13-2.25 (m, 20H), 3.36-3.52 (m, 2H) | [2] |

| IR (KBr) | ν 2130 cm⁻¹ (C=N₂), 1340, 1320 cm⁻¹ (SO₂) | [2] |

| UV (in acetonitrile) | Good transmittance between 240 and 300 nm | [2] |

Mechanism of Photoacid Generation

The primary function of this compound as a PAG is its ability to generate a Brønsted acid upon UV irradiation. The accepted mechanism involves the photo-cleavage of the diazo group, leading to the formation of a highly reactive carbene intermediate.

Caption: Photoacid generation from this compound.

Upon absorbing a photon, the PAG is promoted to an excited state. This is followed by the rapid elimination of a nitrogen molecule to yield a highly reactive bis(cyclohexylsulfonyl)carbene. This carbene intermediate then reacts with proton sources present in the surrounding medium, such as residual water or hydroxyl groups in the polymer matrix, to generate sulfonic acid.

Applications in Photolithography

The primary industrial application of this compound is in chemically amplified photoresists, particularly for deep UV (DUV) lithography.[1] The generated acid catalyzes a cascade of chemical reactions within the photoresist film, leading to a change in its solubility in a developer solution.

Positive-Tone Photoresist Workflow

In a typical positive-tone photoresist system, the polymer resin is initially insoluble in the aqueous developer due to the presence of acid-labile protecting groups. The photogenerated acid catalyzes the cleavage of these protecting groups, rendering the exposed regions of the photoresist soluble.

Caption: Workflow for positive-tone photolithography using a PAG.

Experimental Protocols

Protocol 5.1: Synthesis of this compound

This protocol is adapted from patent literature and should be performed by trained chemists using appropriate safety precautions, including a fume hood and personal protective equipment.

Step 1: Synthesis of Bis(cyclohexylsulfonyl)methane

-

To a solution of cyclohexylthiol (0.17 mol) in ethanol, add a solution of potassium hydroxide (0.21 mol) in ethanol dropwise at room temperature.

-

Stir the mixture at 30 ± 5 °C for 30 minutes.

-

Add methylene chloride (2.14 mol) and stir the reaction mixture.

-

The intermediate, bis(cyclohexylthio)methane, is then oxidized using an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as sodium tungstate to yield bis(cyclohexylsulfonyl)methane.

Step 2: Diazotization

-

Dissolve bis(cyclohexylsulfonyl)methane (0.04 mol) in a 60% ethanol aqueous solution containing sodium hydroxide (1.7 g).

-

Cool the solution to 5-10 °C.

-

Add a solution of p-toluenesulfonyl azide (0.04 mol) in ethanol dropwise.

-

Allow the reaction to proceed at room temperature for 7 hours.

-

After standing overnight, filter the precipitate, wash with ethanol, and dry.

-

Recrystallize the crude product from acetonitrile to obtain pure this compound as pale yellow prisms.[2]

Protocol 5.2: Formulation of a Positive-Tone Photoresist

This is a general protocol for the formulation of a chemically amplified photoresist. The exact ratios of the components will depend on the specific polymer and desired lithographic performance.

-

Polymer Selection: Choose a polymer resin containing acid-labile protecting groups (e.g., a poly(hydroxystyrene)-based polymer with t-BOC protecting groups).

-

Formulation:

-

Dissolve the polymer resin in a suitable solvent (e.g., propylene glycol monomethyl ether acetate, PGMEA).

-

Add this compound to the polymer solution. The PAG loading is typically 1-5% by weight of the polymer.

-

Optionally, add a base quencher (e.g., an amine) to control acid diffusion and improve resolution. The concentration is usually a fraction of the PAG concentration.

-

-

Filtration: Filter the final solution through a 0.2 µm filter to remove any particulate matter.

Potential Applications in Drug Development

While the primary application of this compound is in microelectronics, the principles of photoacid generation can be conceptually extended to the field of drug development, particularly in the design of stimuli-responsive biomaterials and drug delivery systems.

Light-Triggered Drug Release

Photoacid generators can be incorporated into pH-sensitive polymer matrices, such as hydrogels, that encapsulate therapeutic agents. Upon exposure to light at a specific wavelength, the PAG generates acid, causing a localized drop in pH. This pH change can trigger the swelling or degradation of the hydrogel, leading to the controlled release of the encapsulated drug at a specific site and time.

Caption: A conceptual pathway for PAG-mediated drug release.

Spatiotemporal Control in Tissue Engineering

In tissue engineering, creating complex microenvironments that mimic native tissue is crucial. Photoacid generators could be used to create spatially defined acidic regions within a biomaterial scaffold. This controlled acidification could influence cell behavior, such as adhesion, proliferation, and differentiation, or trigger the activation of pH-sensitive signaling molecules.

Photocleavable Linkers

The diazo group itself is a versatile functional group in organic synthesis.[1] While not a direct application of its PAG properties, the underlying photolability of the diazo compound could be explored in the design of novel photocleavable linkers for prodrugs or for attaching molecules to surfaces.[6] Irradiation would cleave the linker, releasing the active molecule.

Safety and Handling

This compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:

-

Handling in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment, including gloves and safety glasses.

-

Avoiding the formation of dust and aerosols.

-

Storing in a cool, dry, and dark place, away from incompatible materials.[7]

Conclusion

This compound is a well-established photoacid generator with significant applications in the microelectronics industry. Its ability to produce a strong acid upon UV irradiation provides a powerful tool for chemical amplification in photoresists. While its use in the life sciences is not yet widespread, the fundamental principles of photo-induced acid generation offer intriguing possibilities for the development of advanced, stimuli-responsive systems for drug delivery and tissue engineering. Further research is needed to explore the biocompatibility and efficacy of this and similar PAGs in biological systems.

References

- 1. This compound | 138529-81-4 | Benchchem [benchchem.com]

- 2. US5216135A - Diazodisulfones - Google Patents [patents.google.com]

- 3. This compound | C13H22N2O4S2 | CID 11056751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 138529-81-4・this compound・325-21241・323-21242[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. dakenchem.com [dakenchem.com]

- 6. Photocleavable Linkers | BroadPharm [broadpharm.com]

- 7. echemi.com [echemi.com]

Application Notes and Protocols for Reactions Using Bis(cyclohexylsulfonyl)diazomethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(cyclohexylsulfonyl)diazomethane is a specialized diazo compound primarily utilized in organic synthesis as a carbene precursor rather than a direct diazo transfer reagent.[1][] Its two strongly electron-withdrawing cyclohexylsulfonyl groups contribute to the stability of the molecule while also influencing the reactivity of the resulting carbene.[1] This document provides detailed protocols for the application of this compound in organic synthesis, focusing on its role in generating bis(cyclohexylsulfonyl)carbene for subsequent reactions.

The primary application of this compound involves its decomposition, induced either thermally or photochemically, to release nitrogen gas and form a highly reactive bis(cyclohexylsulfonyl)carbene intermediate.[1] This carbene can then be trapped by various substrates, most notably in cyclopropanation reactions with alkenes.[1] Additionally, the compound has applications as a photoacid generator in photolithography.[1]

Safety and Handling

This compound is a chemical that requires careful handling in a well-ventilated area.[3][4] It is crucial to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][5] Avoid formation of dust and aerosols.[3][4][5] Store the compound in a tightly closed container in a cool, dry place, away from light and incompatible materials.[3][6]

Application: Cyclopropanation of Alkenes

A key application of this compound is in the synthesis of cyclopropanes through the generation of a carbene intermediate that reacts with an alkene.

Experimental Protocol: Photochemical Cyclopropanation of an Alkene

This protocol describes a general procedure for the photochemical cyclopropanation of an alkene using this compound.

Materials:

-

This compound

-

Alkene substrate

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

-

Inert gas (e.g., Argon or Nitrogen)

-

Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a quartz reaction vessel, dissolve the alkene substrate (1.0 equivalent) in anhydrous dichloromethane.

-

Add this compound (1.1 equivalents) to the solution.

-

Seal the reaction vessel and degas the solution by bubbling with an inert gas for 15-20 minutes.

-

Place the reaction vessel in the photochemical reactor.

-

-

Photochemical Reaction:

-

Irradiate the reaction mixture with a UV lamp at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials.

-

Continue irradiation until the starting material is consumed. Reaction times can vary depending on the substrate and the intensity of the light source.

-

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired cyclopropane product.

-

-

Characterization:

-

Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

-

Data Presentation

The following table summarizes representative data for the cyclopropanation of various alkenes using this compound.

| Alkene Substrate | Product | Yield (%) |

| Styrene | 1,1-Bis(cyclohexylsulfonyl)-2-phenylcyclopropane | Data not available in search results |

| Cyclohexene | 7,7-Bis(cyclohexylsulfonyl)bicyclo[4.1.0]heptane | Data not available in search results |

| 1-Octene | 1,1-Bis(cyclohexylsulfonyl)-2-hexylcyclopropane | Data not available in search results |

Note: Specific yield data for cyclopropanation reactions using this compound were not available in the provided search results. The table serves as a template for expected products.

Diagrams

Experimental Workflow for Photochemical Cyclopropanation

Caption: Workflow for the photochemical cyclopropanation of an alkene.

Mechanism of Carbene Generation and Cyclopropanation

Caption: Mechanism of carbene formation and subsequent cyclopropanation.

Synthesis of this compound

For reference, this compound is typically synthesized via a diazo transfer reaction from bis(cyclohexylsulfonyl)methane.[1]

Protocol for the Synthesis of this compound

Materials:

-

Bis(cyclohexylsulfonyl)methane

-

p-Toluenesulfonyl azide (Tosyl azide)

-

Sodium hydroxide (NaOH)

-

60% Ethanol-aqueous solution

-

Acetonitrile (for recrystallization)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve bis(cyclohexylsulfonyl)methane in a 60% ethanol-aqueous solution.

-

Cool the mixture to 0°C in an ice bath.

-

-

Diazo Transfer Reaction:

-

Slowly add a solution of sodium hydroxide to the reaction mixture.

-

To this basic solution, add p-toluenesulfonyl azide dropwise while maintaining the temperature between 0°C and 20°C.[1]

-

Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC).

-

-

Work-up and Purification:

-

Upon completion, the product may precipitate from the reaction mixture. Collect the solid by filtration.

-

Wash the solid with cold water.

-

Recrystallize the crude product from a suitable solvent such as acetonitrile to obtain pale yellow prisms of this compound.[1]

-

Summary of Reaction Conditions for Synthesis

| Parameter | Value/Condition | Reference |

| Substrate | Bis(cyclohexylsulfonyl)methane | [1] |

| Diazo-Transfer Reagent | p-Toluenesulfonyl Azide (Tosyl Azide) | [1] |

| Base | Sodium Hydroxide (NaOH) | [1] |

| Solvent | 60% Ethanol-Aqueous Solution | [1] |

| Temperature | 0–20°C | [1] |

| Product Appearance | Pale Yellow Prisms | [1] |

References

Arndt-Eistert homologation with Bis(cyclohexylsulfonyl)diazomethane

Topic: Arndt-Eistert Homologation with a Focus on Diazo-Transfer Reagents

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The Arndt-Eistert homologation is a powerful and widely used method in organic synthesis for the conversion of a carboxylic acid to its next higher homologue—effectively lengthening the carbon chain by a single methylene (-CH₂) group.[1][2][3] This multi-step process is fundamental in the synthesis of complex organic molecules, particularly in the production of β-amino acids from α-amino acids.[1]

The reaction sequence proceeds through three key steps:

-

Activation of the Carboxylic Acid: The starting carboxylic acid is first converted to a more reactive acyl chloride.

-

Formation of an α-Diazoketone: The acyl chloride reacts with a diazo compound to form a crucial α-diazoketone intermediate.[2][3]

-

Wolff Rearrangement: The α-diazoketone, upon treatment with a catalyst (typically a silver salt like Ag₂O or silver benzoate), or via photolysis or thermolysis, undergoes a rearrangement to form a ketene.[4][5][6]

-

Nucleophilic Trapping: The highly reactive ketene intermediate is then trapped by a nucleophile. If water is used, the homologated carboxylic acid is formed. If an alcohol or an amine is used, the corresponding ester or amide is generated, respectively.[2][4][5]

A Note on Reagent Selection: Bis(cyclohexylsulfonyl)diazomethane

The user's query specified the use of this compound. It is important to clarify the role of this type of reagent. In the classic Arndt-Eistert reaction, the diazo reagent, such as diazomethane (CH₂N₂) or (trimethylsilyl)diazomethane, serves as the source of the new methylene carbon .

This compound belongs to a class of reagents primarily used as diazo-transfer agents or, in other fields, as photoacid generators.[7] Its structure, with two bulky sulfonyl groups, does not allow it to function as a direct replacement for diazomethane in the Arndt-Eistert sequence for simple homologation. Instead of adding a -CH₂- group, it would transfer the entire C(SO₂Cy)₂ moiety, which is not the objective of this reaction.

Therefore, this document will detail the standard, well-established Arndt-Eistert protocol using a suitable and safer diazomethane surrogate, (trimethylsilyl)diazomethane, which correctly performs the one-carbon homologation.

Reaction Mechanism and Workflow

The overall transformation can be visualized as a logical workflow leading from the starting material to the final homologated product.

Caption: Key chemical transformations in the Arndt-Eistert reaction.

Experimental Protocols

This section provides detailed protocols for each major step of the reaction using (trimethylsilyl)diazomethane, a safer alternative to gaseous diazomethane. [8] Protocol 1: Synthesis of the Acyl Chloride

-

To a round-bottom flask charged with the starting carboxylic acid (1.0 equiv.), add anhydrous dichloromethane (DCM) or toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.5-2.0 equiv.) or thionyl chloride (2.0 equiv.) dropwise. If using oxalyl chloride, add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring gas evolution (HCl and/or CO/CO₂).

-

Once the reaction is complete, remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification. [9] Protocol 2: Formation of the α-Diazoketone

-

Dissolve the crude acyl chloride (1.0 equiv.) in a suitable anhydrous aprotic solvent (e.g., THF, acetonitrile, or diethyl ether) under an inert atmosphere (N₂ or Ar). [2]2. Cool the solution to 0 °C.

-

Slowly add (trimethylsilyl)diazomethane (2.0 M in hexanes, 1.5-2.0 equiv.) dropwise. A yellow color should persist, indicating a slight excess of the diazo reagent. [2]4. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS until the acyl chloride is consumed.

-

Upon completion, quench any excess (trimethylsilyl)diazomethane by the careful addition of a few drops of acetic acid until the yellow color disappears. [2][4]6. The solvent can be removed under reduced pressure to yield the crude α-diazoketone, which may be purified by column chromatography or used directly. [4] Protocol 3: Wolff Rearrangement and Nucleophilic Trapping

-

Dissolve the crude or purified α-diazoketone (1.0 equiv.) in a suitable solvent. For the formation of a carboxylic acid , use a solvent mixture like 1,4-dioxane and water. [2]For an ester , use an alcohol (e.g., methanol, ethanol) as the solvent. For an amide , use a non-protic solvent like THF or toluene and add the desired amine (2.0-3.0 equiv.).

-

Add the catalyst, typically silver benzoate (0.1-0.2 equiv.) or silver(I) oxide (0.1 equiv.). For reactions producing amides, triethylamine (1.5 equiv.) is often added. [2][9]3. Heat the reaction mixture (typically 60-80 °C) or expose it to a UV light source (photolysis) until nitrogen evolution ceases and the starting material is consumed (monitor by TLC or LC-MS). [2][5]4. After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the silver catalyst.

-

Perform a standard aqueous workup. For acid products, acidify the aqueous layer and extract with an organic solvent. For esters and amides, extract directly.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography, recrystallization, or distillation.

Data Presentation: Substrate Scope and Yields

The Arndt-Eistert homologation is compatible with a wide range of functional groups, although acidic protons should be avoided as they will react with the diazo intermediate. [10]The following table summarizes typical results for this transformation.

| Starting Carboxylic Acid | Diazo Reagent | Catalyst / Conditions | Nucleophile | Homologated Product | Yield (%) |

| Phenylacetic acid | (CH₃)₃SiCHN₂ | Ag(I) benzoate, Et₃N | Methanol | Methyl 3-phenylpropanoate | ~75-85% |

| N-Boc-Alanine | (CH₃)₃SiCHN₂ | Ag₂O | Water / Dioxane | N-Boc-β-homoalanine | ~60-70% |

| Cyclohexanecarboxylic acid | CH₂N₂ | Photolysis (hν) | Ethanol | Ethyl 2-cyclohexylacetate | ~70-80% |

| 4-Methoxybenzoic acid | (CH₃)₃SiCHN₂ | Ag(I) benzoate | Benzylamine | N-Benzyl-2-(4-methoxyphenyl)acetamide | ~65-75% |

| 3-Phenylpropanoic acid | CH₂N₂ | Heat (180 °C) | Water / Dioxane | 4-Phenylbutanoic acid | ~50-60% |

Note: Yields are approximate and can vary significantly based on substrate, specific conditions, and purification methods. Data compiled from general knowledge and representative literature values. [10]

Safety and Handling

-

Acyl Chlorides: Highly reactive and corrosive. React violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

(Trimethylsilyl)diazomethane: A safer alternative to diazomethane but is still toxic, potentially explosive, and a suspected carcinogen. All operations should be conducted in a well-ventilated fume hood. Avoid contact with acids (except for quenching) and rough glass surfaces.

-

Silver Catalysts: Silver salts can be light-sensitive and may stain skin and surfaces.

-

Pressure: The reaction generates nitrogen gas, particularly during the Wolff rearrangement. Ensure the reaction vessel is not sealed and is properly vented to avoid pressure buildup.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 2. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 3. Arndt-eistert homologation | PPTX [slideshare.net]

- 4. Arndt-Eistert Synthesis [organic-chemistry.org]

- 5. Wolff-Rearrangement [organic-chemistry.org]

- 6. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 7. This compound | 138529-81-4 | Benchchem [benchchem.com]

- 8. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. chem.pku.edu.cn [chem.pku.edu.cn]

- 10. youtube.com [youtube.com]

Application Notes and Protocols for 1,3-Dipolar Cycloaddition Reactions of Bis(cyclohexylsulfonyl)diazomethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(cyclohexylsulfonyl)diazomethane is a diazo compound recognized primarily for its role as a photoacid generator in microlithography.[1] However, its structural features—a diazo functional group flanked by two strongly electron-withdrawing cyclohexylsulfonyl groups—suggest its potential as a 1,3-dipole in cycloaddition reactions for the synthesis of five-membered heterocycles. These heterocyclic scaffolds, particularly pyrazolines and pyrazoles, are of significant interest in medicinal chemistry and drug development. This document provides an overview of the theoretical basis for these reactions, generalized experimental protocols, and potential applications in drug discovery.

Introduction to 1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful pericyclic reaction that involves the combination of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne) to form a five-membered ring.[2][3] This reaction is a cornerstone of heterocyclic chemistry due to its high degree of stereospecificity and regioselectivity, allowing for the construction of complex molecular architectures in a single step.[2] Diazoalkanes, such as this compound, are classic examples of 1,3-dipoles.[4]

This compound (C₁₃H₂₂N₂O₄S₂) is a stable, pale yellow solid.[1] While its primary application is in the semiconductor industry as a photoacid generator upon UV irradiation, the inherent reactivity of the diazo group makes it a candidate for 1,3-dipolar cycloaddition reactions.[1] The two electron-withdrawing cyclohexylsulfonyl groups are expected to modulate the electronic properties and reactivity of the diazo moiety compared to simpler diazoalkanes like diazomethane.[1]

Predicted Reactivity and Mechanistic Overview

The 1,3-dipolar cycloaddition of this compound with a dipolarophile is predicted to proceed via a concerted, pericyclic mechanism.[3] The reaction involves the [4π+2π] cycloaddition of the 4π electron system of the diazo compound and the 2π electron system of the alkene or alkyne.

The regioselectivity of the reaction is governed by Frontier Molecular Orbital (FMO) theory. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice-versa) dictates the orientation of the addition.[1] The strongly electron-withdrawing sulfonyl groups in this compound lower the energy of its HOMO.[1] Consequently, its reactions with electron-deficient alkenes and alkynes are expected to be particularly favorable.

A general reaction scheme is presented below:

Caption: General scheme of a 1,3-dipolar cycloaddition.

Potential Applications in Drug Development

The pyrazoline and pyrazole cores that are expected to be synthesized through these cycloaddition reactions are privileged scaffolds in medicinal chemistry. They are present in a wide range of clinically used drugs and biologically active compounds, exhibiting activities such as:

-

Antimicrobial

-

Antiviral

-

Anti-inflammatory

-

Anticancer

-

Antidepressant

The ability to synthesize novel, highly functionalized pyrazoline and pyrazole derivatives using this compound could provide access to new chemical entities for drug discovery programs. The resulting bis-sulfonylated heterocycles would be of particular interest for exploring new structure-activity relationships.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on known 1,3-dipolar cycloadditions of other diazo compounds. These should be considered as starting points and will likely require optimization for reactions involving this compound. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of a Pyrazoline Derivative with an Electron-Deficient Alkene

This protocol describes a general procedure for the reaction of this compound with an electron-deficient alkene, such as a maleimide derivative.

Caption: Experimental workflow for pyrazoline synthesis.

Materials:

-

This compound

-

N-Phenylmaleimide (or other activated alkene)

-

Anhydrous toluene (or dichloromethane)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous toluene (0.1 M solution).

-

Add the N-phenylmaleimide (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified pyrazoline derivative.

-

Characterize the product by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Protocol 2: Synthesis of a Pyrazole Derivative with an Alkyne

This protocol outlines a general method for the reaction of this compound with an activated alkyne, such as dimethyl acetylenedicarboxylate (DMAD), which is expected to lead to a pyrazole derivative.

Materials:

-

This compound

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Anhydrous acetonitrile

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous acetonitrile (0.1 M solution).

-

Add dimethyl acetylenedicarboxylate (1.1 eq) dropwise to the stirred solution at room temperature.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction may be gently heated if no significant conversion is observed after several hours.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Collect and combine the product-containing fractions and remove the solvent under reduced pressure.

-

Characterize the final pyrazole product by ¹H NMR, ¹³C NMR, HRMS, and IR analysis.

Data Presentation

The following tables provide a structured format for summarizing the results of 1,3-dipolar cycloaddition reactions with this compound.

Table 1: Reaction of this compound with Various Alkenes

| Entry | Alkene Dipolarophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | N-Phenylmaleimide | Toluene | 60 | 12 | Data to be determined |

| 2 | Methyl Acrylate | Dichloromethane | 25 | 24 | Data to be determined |

| 3 | Styrene | Toluene | 80 | 24 | Data to be determined |

| 4 | Norbornene | Dichloromethane | 25 | 18 | Data to be determined |

Table 2: Reaction of this compound with Various Alkynes

| Entry | Alkyne Dipolarophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dimethyl Acetylenedicarboxylate | Acetonitrile | 25 | 6 | Data to be determined |

| 2 | Phenylacetylene | Toluene | 80 | 24 | Data to be determined |

| 3 | Ethyl Propiolate | Dichloromethane | 25 | 12 | Data to be determined |

| 4 | 1-Octyne | Toluene | 100 | 48 | Data to be determined |

Logical Relationships in Reactivity

The reactivity of this compound in 1,3-dipolar cycloadditions can be understood through the lens of FMO theory. The diagram below illustrates the key orbital interactions that are predicted to govern these reactions.

Caption: FMO interactions in a normal electron demand cycloaddition.

For reactions with electron-deficient alkenes and alkynes, the primary interaction is expected to be between the HOMO of the this compound and the LUMO of the dipolarophile. This "normal electron demand" scenario is anticipated due to the electron-withdrawing nature of the sulfonyl groups.

Conclusion

While this compound is an established photoacid generator, its potential as a 1,3-dipole in cycloaddition reactions remains an underexplored area of its chemistry. The theoretical framework strongly suggests that it should react with electron-deficient dipolarophiles to form highly functionalized pyrazoline and pyrazole derivatives. The generalized protocols and structured data tables provided herein offer a foundation for researchers to investigate these transformations and potentially unlock new avenues for the synthesis of novel heterocyclic compounds for applications in drug discovery and development.

References

Application Notes and Protocols for Bis(cyclohexylsulfonyl)diazomethane in Polymer Crosslinking

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis(cyclohexylsulfonyl)diazomethane (BCSD) as a photoacid generator (PAG) for the crosslinking of polymers, primarily within the context of negative-tone photoresists used in microlithography. The information presented here is intended to guide researchers in understanding the mechanism, formulation, and application of BCSD for creating finely patterned, crosslinked polymer structures.

Introduction

This compound (CAS: 138529-81-4) is a non-ionic diazo compound that serves as a highly efficient photoacid generator.[1] Its principal application is in chemically amplified photoresists, particularly for KrF excimer laser lithography at a wavelength of 248 nm.[2] Upon exposure to deep ultraviolet (DUV) radiation, BCSD decomposes to generate a strong acid, which then catalyzes crosslinking reactions within a polymer matrix during a subsequent thermal treatment (post-exposure bake). This acid-catalyzed crosslinking renders the exposed regions of the polymer film insoluble in a developer solution, thereby generating a negative-tone image. This process is fundamental to the fabrication of microelectronic devices.[1]

Mechanism of Action

The utility of this compound in polymer crosslinking is a two-step process initiated by photolysis.

Step 1: Photo-Generation of Acid

Upon exposure to DUV radiation (e.g., 248 nm), BCSD undergoes photodecomposition. The primary steps are the cleavage of the C-N bond and the release of nitrogen gas (N₂), leading to the formation of a highly reactive bis(cyclohexylsulfonyl)carbene intermediate.[1] This carbene then reacts with ambient species in the photoresist film, such as residual water, to generate a strong acid, cyclohexanesulfonic acid. This photogenerated acid is the catalytic species for the subsequent crosslinking reaction.

Step 2: Acid-Catalyzed Crosslinking

In a typical negative-tone photoresist formulation, the polymer matrix consists of an alkali-soluble resin, such as poly(p-hydroxystyrene) (PHS), and an acid-activatable crosslinking agent, for instance, a melamine-based resin like hexamethoxymethylmelamine (HMMM). The photogenerated acid protonates the crosslinking agent during the post-exposure bake (PEB). This activation enables the crosslinker to react with the hydroxyl groups of the PHS resin, forming a stable, three-dimensional network. This crosslinked network is insoluble in the aqueous alkaline developer.

Quantitative Data

The performance of a photoresist containing this compound is dependent on its formulation and processing conditions. The following table summarizes typical performance parameters for a KrF negative-tone photoresist.

| Parameter | Typical Value | Description |

| PAG Concentration | 1 - 5 wt% of resin | The concentration of BCSD affects the photosensitivity of the resist. |

| Exposure Dose | 10 - 100 mJ/cm² | The energy required to induce sufficient crosslinking for pattern formation. |

| Post-Exposure Bake (PEB) Temperature | 110 - 140 °C | The temperature at which the acid-catalyzed crosslinking reaction occurs. |